Methyl 5-chloro-2,4-dimethoxybenzoate
Description
Methyl 5-chloro-2,4-dimethoxybenzoate (CAS: 954582-52-6; molecular formula: C₁₀H₁₁ClO₄) is a halogenated aromatic ester characterized by a benzoate core substituted with chlorine at position 5 and methoxy groups at positions 2 and 3. This compound has been utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. However, commercial availability has been discontinued, as noted in supplier catalogs . Its molecular weight is 230.64 g/mol, and it is typically synthesized via functionalization of methyl 2,4-dimethoxybenzoate through electrophilic aromatic substitution or other regioselective methods.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 5-chloro-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 |
InChI Key |
CYBZPSKAYVKEEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-chloro-2,4-dimethoxybenzoate with its analogs, focusing on structural variations, physicochemical properties, and applications.
Table 1: Key Structural and Physical Properties of Analogous Compounds
Functional Group Variations
- Chloro vs. Formyl Substitution : Replacing the chlorine atom in this compound with a formyl group (as in Methyl 5-formyl-2,4-dimethoxybenzoate) increases polarity and reactivity, making it suitable for macrocyclization reactions .
- Hydroxy vs. Methoxy Groups : Methyl 5-chloro-2-hydroxybenzoate lacks the methoxy group at C2, resulting in a lower molecular weight (186.59 vs. 230.64 g/mol) and altered solubility profiles .
Isotopic and Deuterated Analogs
- Deuterated Methoxy Group : Methyl 5-chloro-2-methoxy-d₃-benzoate incorporates deuterium at the methoxy group, enhancing stability in mass spectrometry and metabolic studies .
Complex Derivatives
- Sulfonamido-Functionalized Analogs: Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S) demonstrates extended conjugation and crystallographic stability due to weak C–H···O interactions, relevant in crystal engineering .
- Acetamido Derivatives: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is noted as a chromatographic impurity in drug formulations, requiring stringent purity controls (HPLC/UV) .
Stability and Commercial Status
- Discontinued Availability : Both this compound and its chloromethyl analog are marked as discontinued in supplier catalogs, likely due to niche applications or regulatory constraints .
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